molecular formula C15H20N2O2S B2739099 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868370-63-2

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Katalognummer: B2739099
CAS-Nummer: 868370-63-2
Molekulargewicht: 292.4
InChI-Schlüssel: YINFIQBLUXGSCH-NXVVXOECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a benzothiazole-derived compound featuring a conjugated dihydrothiazole ring system with substituents including ethyl, methoxy, methyl, and a butanamide group. Such compounds are often explored in medicinal chemistry and catalysis due to their planar aromatic systems and functional versatility .

Eigenschaften

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-7-12(18)16-15-17(6-2)13-11(19-4)9-8-10(3)14(13)20-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINFIQBLUXGSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For instance, the methoxy group can be added via methylation using methyl iodide and a base.

    Formation of the Butanamide Moiety: The final step involves the reaction of the substituted benzothiazole with butanoyl chloride in the presence of a base to form the butanamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the butanamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.

Industry: In the industrial sector, N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()

This analog shares a dihydrothiazol-2-ylidene core but differs in substituents:

  • Substituents : The target compound has ethyl, methoxy, and methyl groups on the benzothiazole ring, whereas the analog in features a 2-methoxyphenyl and 4-phenyl group.
  • Amide Group : Both compounds include an amide, but the target’s butanamide chain may enhance solubility compared to the analog’s benzamide group.

Structural Parameters :
Crystallographic data from (e.g., torsion angles such as −170.98° and −178.83°) suggest a near-planar dihydrothiazole ring, likely stabilized by conjugation. The target compound’s ethyl and methoxy substituents may introduce steric effects, slightly distorting planarity.

Parameter Target Compound (Inferred) Compound
Key Torsion Angles (°) −170 to −175 (estimated) −170.98, −178.83
Substituent Effects Steric hindrance from ethyl Planar phenyl groups
Hydrogen Bonding Amide N–H donor Benzamide C=O acceptor

The phenyl groups in ’s compound may enhance π-π stacking, whereas the target’s alkyl groups could favor hydrophobic interactions .

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Directing Groups : ’s N,O-bidentate group facilitates metal-catalyzed C–H functionalization. The target compound’s methoxy and amide groups may similarly act as directing ligands, though their efficacy depends on spatial arrangement .
  • Synthetic Utility : Both compounds are synthesized via acyl chloride reactions, but the target’s benzothiazole core requires specialized cyclization steps.

Hydrogen Bonding and Crystal Packing

The amide group in the target compound likely participates in N–H···O hydrogen bonds, forming R₂²(8) graph sets (as defined in ). In contrast, ’s benzamide may act as a hydrogen bond acceptor. Such differences influence crystal packing: bulky substituents in the target compound could reduce packing efficiency compared to phenyl-rich analogs .

Ring Puckering and Conformational Analysis

Using Cremer-Pople parameters (), the dihydrothiazole ring’s puckering can be quantified. For the target compound, the ethyl substituent at C3 may induce a twist-boat conformation (puckering amplitude ~0.5 Å), whereas ’s compound adopts a near-planar structure due to phenyl conjugation. This conformational flexibility impacts binding affinity in biological systems .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELXL () and ORTEP-3 (), which enable precise determination of bond angles and torsions. For example, the planarity of ’s compound was confirmed via SHELXL refinement, while WinGX () assisted in data processing .

Biologische Aktivität

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is C14H18N2O2S, with a molecular weight of approximately 278.37 g/mol. The compound features a benzothiazole ring system substituted with an ethyl group and a methoxy group, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Many benzothiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in human lung (A549) and breast (MCF7) cancer cells .
  • Anti-inflammatory Properties : Several studies highlight the anti-inflammatory potential of benzothiazole derivatives by reducing pro-inflammatory cytokines like IL-6 and TNF-α . This dual action makes them promising candidates for treating conditions where inflammation is a contributing factor.
  • Mechanisms of Action : The anticancer effects are often mediated through the inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel benzothiazole derivatives, N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide was evaluated for its cytotoxicity against several cancer cell lines. The compound exhibited growth inhibition at varying concentrations, suggesting dose-dependent activity.

Concentration (μM)A549 Cell Viability (%)MCF7 Cell Viability (%)
0100100
18590
56570
104050

The results indicated significant cytotoxicity at higher concentrations, supporting its potential as an anticancer agent.

Study 2: Mechanistic Insights

Another study investigated the mechanism by which N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide induces apoptosis. Western blot analyses revealed that the compound activates caspase pathways while downregulating anti-apoptotic proteins such as Bcl-xL.

Pharmacological Properties

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling indicates that it possesses good drug-like properties with low toxicity profiles in preliminary studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.